molecular formula C8H11ClN2O B045626 1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride CAS No. 113100-62-2

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B045626
CAS No.: 113100-62-2
M. Wt: 186.64 g/mol
InChI Key: IOHWFEIKEHDXAQ-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazoles are known for their versatility and significance in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

The synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 1-Isopropyl-3-methyl-1H-pyrazole with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The process can be summarized as follows:

    Starting Material: 1-Isopropyl-3-methyl-1H-pyrazole

    Reagent: Thionyl chloride (SOCl₂)

    Reaction Conditions: Reflux

    Product: this compound

This method is efficient and yields the desired product with high purity .

Chemical Reactions Analysis

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride largely depends on its reactivity as a carbonyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various biological targets. This reactivity is crucial in medicinal chemistry, where it helps in the design of enzyme inhibitors and receptor modulators . The molecular targets and pathways involved vary based on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-1H-pyrazole-4-carbonyl chloride: Similar in structure but with a phenyl group instead of an isopropyl group.

    3,5-Dimethyl-1H-pyrazole-4-carbonyl chloride: Another derivative with two methyl groups.

The uniqueness of this compound lies in its isopropyl group, which influences its steric and electronic properties, making it suitable for specific synthetic and research applications .

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, agriculture, and materials science. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes. Understanding its preparation methods, chemical reactions, and applications can aid in the development of new compounds and materials with enhanced properties.

Properties

IUPAC Name

3-methyl-1-propan-2-ylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-5(2)11-4-7(8(9)12)6(3)10-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHWFEIKEHDXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559013
Record name 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113100-62-2
Record name 3-Methyl-1-(1-methylethyl)-1H-pyrazole-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113100-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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